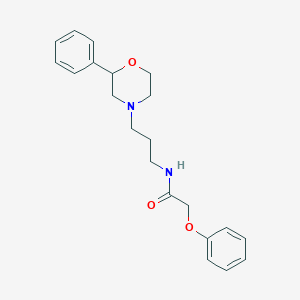

2-phenoxy-N-(3-(2-phenylmorpholino)propyl)acetamide

Description

2-Phenoxy-N-(3-(2-phenylmorpholino)propyl)acetamide is a synthetic acetamide derivative characterized by a phenoxy group attached to the acetyl moiety and a 2-phenylmorpholine-substituted propylamine chain. Such compounds are typically synthesized via nucleophilic substitution or amide coupling reactions, often involving intermediates like bromomethylphenyl acetamide and amine derivatives . The morpholine and phenyl groups may enhance bioavailability and target binding, as seen in related antifungal and antiviral agents .

Properties

IUPAC Name |

2-phenoxy-N-[3-(2-phenylmorpholin-4-yl)propyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O3/c24-21(17-26-19-10-5-2-6-11-19)22-12-7-13-23-14-15-25-20(16-23)18-8-3-1-4-9-18/h1-6,8-11,20H,7,12-17H2,(H,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOHCXHBSOQIOSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1CCCNC(=O)COC2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-phenoxy-N-(3-(2-phenylmorpholino)propyl)acetamide involves several steps. One common synthetic route includes the reaction of phenoxyacetic acid with thionyl chloride to form phenoxyacetyl chloride. This intermediate is then reacted with 3-(2-phenylmorpholino)propylamine to yield the final product . The reaction conditions typically involve the use of anhydrous solvents and controlled temperatures to ensure high yield and purity .

Chemical Reactions Analysis

2-phenoxy-N-(3-(2-phenylmorpholino)propyl)acetamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the phenoxy group, using reagents like sodium hydride.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-phenoxy-N-(3-(2-phenylmorpholino)propyl)acetamide has a wide range of scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound has shown potential in biological studies due to its interaction with specific enzymes and receptors.

Medicine: It is being investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

Industry: The compound is used in the development of new materials and chemicals

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs, their substituents, biological activities, and synthesis

Key Comparisons:

Substituent Effects on Bioactivity: Morpholine and piperidine derivatives (e.g., compounds in ) exhibit antiviral properties, likely due to their ability to inhibit viral entry proteins like CXCR3. The 2-phenylmorpholino group in the target compound may enhance binding affinity compared to simpler morpholine derivatives.

Synthesis Efficiency :

- Yields for morpholine/piperidine-containing acetamides range from 18% to 58%, depending on substituent complexity. The use of potassium carbonate as a base and chromatographic purification is common .

Physical Properties: Compounds with bulky substituents (e.g., 2-methylpiperidine) often form oils , whereas those with polar groups (e.g., oxomorpholinone) crystallize as powders . The target compound’s phenoxy group may improve crystallinity compared to bromomethylphenyl analogs.

Biological Potency: DDU86439 demonstrates sub-micromolar activity against Trypanosoma brucei, while oxomorpholinone derivatives show broad antifungal effects. The target compound’s 2-phenylmorpholino group may confer dual antiviral/antifungal activity, though experimental validation is needed.

Biological Activity

2-phenoxy-N-(3-(2-phenylmorpholino)propyl)acetamide is a synthetic compound notable for its potential therapeutic applications, particularly in gastrointestinal disorders. Its molecular structure includes a phenoxy group and a morpholine moiety, contributing to its significant biological activity. This article provides an overview of the compound's biological properties, including its mechanisms of action, therapeutic applications, and relevant research findings.

- Chemical Formula : C₁₈H₂₃N₃O₂

- Molecular Weight : 313.39 g/mol

The biological activity of this compound is primarily attributed to its:

- Gastric Acid Antisecretory Properties : It effectively reduces gastric acid secretion, making it beneficial in treating peptic ulcers.

- Cytoprotective Effects : The compound protects the gastric mucosa from damage.

- Anti-inflammatory Activity : Comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs), it exhibits anti-inflammatory effects with reduced gastric lesioning potential.

Therapeutic Applications

The compound has been studied for various therapeutic effects:

- Antiulcer Agent : Demonstrated efficacy in treating peptic ulcers by reducing gastric acid secretion and providing mucosal protection.

- Anti-inflammatory Drug : Exhibits potential as an alternative to traditional NSAIDs, offering similar benefits with fewer gastrointestinal side effects.

Case Studies and Experimental Data

-

Gastroprotective Effects :

- In animal models, this compound significantly reduced the incidence of ulcers induced by stress and non-steroidal anti-inflammatory drugs (NSAIDs) .

- The compound's mechanism involves enhancing mucosal defense mechanisms and inhibiting acid secretion.

-

Comparative Studies :

- In comparative studies with indomethacin, a well-known NSAID, this compound showed similar anti-inflammatory effects but with a lower incidence of gastric lesions .

Interaction Studies

The compound interacts with various biological targets, which may include:

- Guanylate cyclase pathways, influencing cGMP levels that are crucial for gastrointestinal motility and mucosal protection .

Table of Biological Activity Comparisons

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.